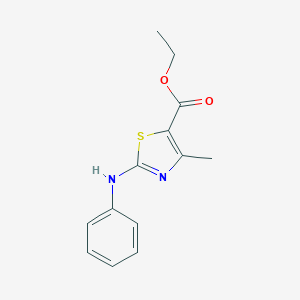

Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate

Descripción general

Descripción

Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate is a significant class of organic medicinal compounds . It has been studied for its corrosion inhibition efficiency to prevent the corrosion of AA6061 alloy in 0.05 M HCl solution . It acts as a mixed-type inhibitor, and its efficiency increases with the increase in inhibitor concentration and temperature .

Synthesis Analysis

The synthesis of Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate involves the use of 2-Aminothiazoles as a starting material for the synthesis of diverse range of heterocyclic analogues . These compounds have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .Molecular Structure Analysis

The molecular structure of Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate can be determined by FTIR and NMR (1H and 13C) . The compound has been characterized by these methods, providing insights into its molecular structure .Chemical Reactions Analysis

Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate has been studied for its role in preventing the corrosion of AA6061 alloy in 0.05 M HCl solution . The compound acts as a mixed-type inhibitor, and its efficiency increases with the increase in inhibitor concentration and temperature . Chemisorptions on the metal surface are revealed by kinetic and thermodynamic parameters .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate can be determined by FTIR and NMR (1H and 13C) . The compound has been characterized by these methods, providing insights into its physical and chemical properties .Aplicaciones Científicas De Investigación

Here is a comprehensive analysis of the scientific research applications of Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate, focusing on unique applications:

Corrosion Inhibition

Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate has been studied for its corrosion inhibition properties. It has been shown to prevent the corrosion of AA6061 alloy in 0.05 M HCl solution. The efficiency of this compound as a corrosion inhibitor was examined using weight loss, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization (Tafel) methods at temperatures ranging from 303–323 K .

Medicinal Chemistry

This compound is part of the 2-aminothiazoles class, which are significant organic medicinal compounds used as starting material for synthesizing a diverse range of heterocyclic analogues. These analogues have therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Mecanismo De Acción

Target of Action

This compound is a specialty product used in proteomics research

Mode of Action

It has been studied for its inhibitory effects on the corrosion of aa6061 alloy in hydrochloric acid media . It acts as a mixed-type inhibitor, and its efficiency increases with the increase in inhibitor concentration and temperature .

Biochemical Pathways

Given its use in proteomics research , it may interact with various proteins and potentially influence multiple biochemical pathways

Result of Action

In the context of corrosion inhibition, it forms a protective film on the metal surface, reducing the rate of corrosion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate. For instance, its corrosion inhibition efficiency increases with temperature . Additionally, it should be stored at room temperature to maintain its stability .

Direcciones Futuras

The future directions for the study of Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate could involve further exploration of its therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents . Additionally, its role as a corrosion inhibitor could be further studied to optimize its efficiency and understand its mechanism of action in more detail .

Propiedades

IUPAC Name |

ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-3-17-12(16)11-9(2)14-13(18-11)15-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQXNEYSGMWEITA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355588 | |

| Record name | Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15865-96-0 | |

| Record name | Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol](/img/structure/B231450.png)

![2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B231452.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxyhex-5-enimidothioate](/img/structure/B231464.png)

![Dimethyl([(silylmethyl)silyl]methyl)silane](/img/structure/B231466.png)